

Application Notes and Protocols for the Analysis of 4-(Morpholinosulfonyl)aniline

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Compound of Interest

Compound Name: 4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinosulfonyl)aniline is a chemical compound that incorporates a sulfonamide, an aniline, and a morpholine moiety. Sulfonamide-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quality control of such compounds.

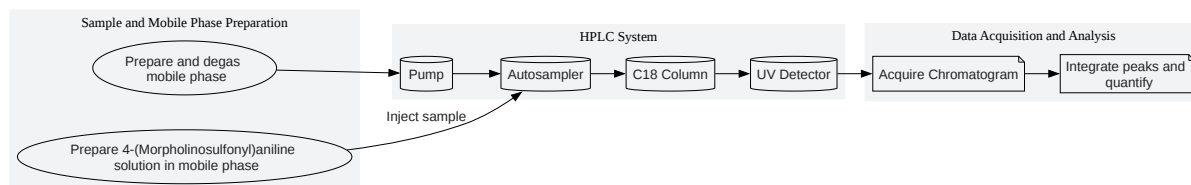
This document provides detailed application notes and protocols for the analysis of **4-(Morpholinosulfonyl)aniline** using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for researchers and professionals involved in the synthesis, development, and quality control of pharmaceuticals and related chemical entities.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, identification, and quantification of moderately polar to nonpolar compounds. For **4-**

(Morpholinosulfonyl)aniline, a C18 column is a suitable stationary phase, providing good retention and separation from potential impurities.



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Caption: Workflow for the HPLC analysis of **4-(Morpholinosulfonyl)aniline**.

1. Instrumentation:

- HPLC system with a binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector

2. Materials and Reagents:

- **4-(Morpholinosulfonyl)aniline** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q)

- Phosphoric acid (reagent grade)

3. Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 μ L
Run Time	10 minutes

4. Sample Preparation:

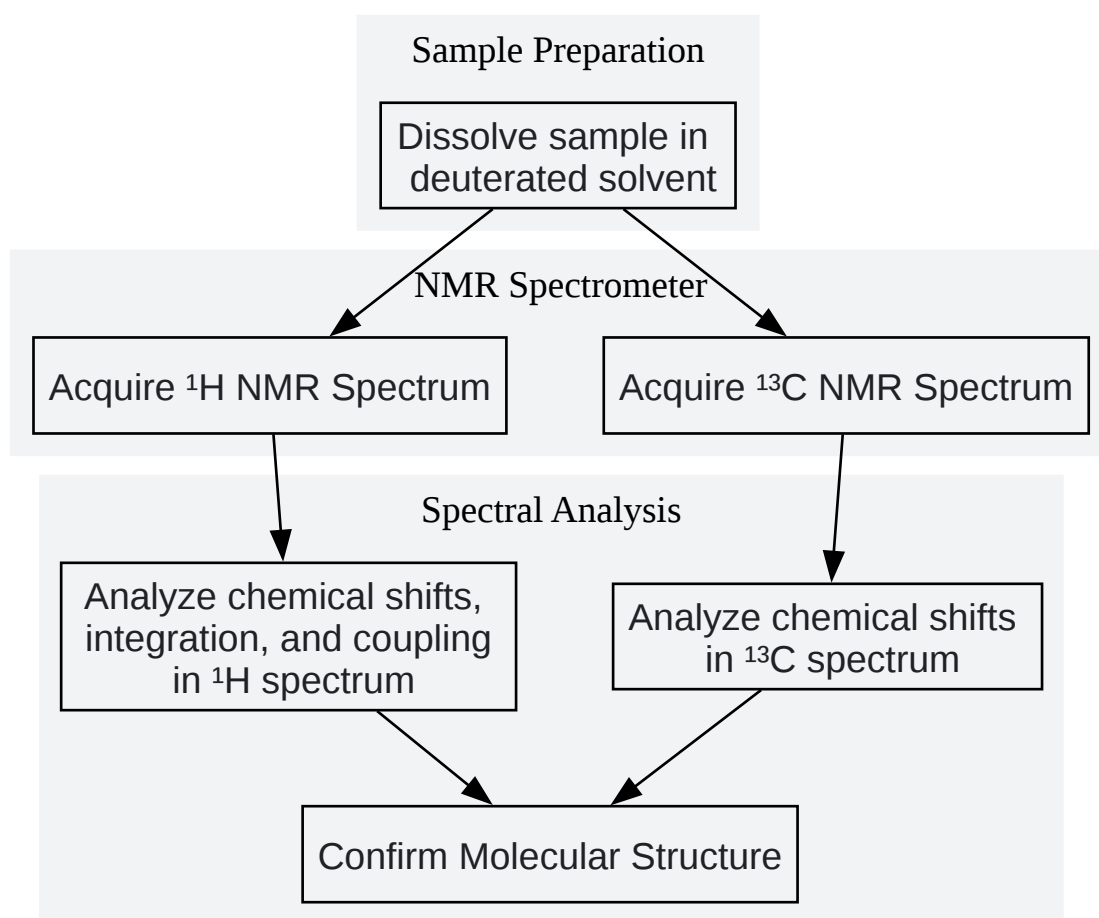
- Accurately weigh approximately 10 mg of **4-(Morpholinosophonyl)aniline**.
- Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 μ g/mL).
- Filter the solutions through a 0.45 μ m syringe filter before injection.

5. Data Analysis:

- The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard.
- Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ^1H NMR and ^{13}C NMR are essential for confirming the identity and structure of **4-(Morpholinosulfonyl)aniline**.



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Caption: Logical workflow for NMR-based structural confirmation.

1. Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher)

2. Materials and Reagents:

- **4-(Morpholinosulfonyl)aniline** sample
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- NMR tubes (5 mm)

3. Sample Preparation:

- Weigh 5-10 mg of the **4-(Morpholinosulfonyl)aniline** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a 5 mm NMR tube.

4. NMR Data Acquisition:

Parameter	¹ H NMR	¹³ C NMR
Solvent	DMSO-d ₆	DMSO-d ₆
Frequency	300 MHz	75 MHz
Pulse Program	Standard single pulse	Standard single pulse with proton decoupling
Acquisition Time	~3-4 seconds	~1-2 seconds
Relaxation Delay	1-2 seconds	2 seconds
Number of Scans	16	1024 or more

5. Expected Spectral Data:

The following tables summarize the expected chemical shifts for **4-(Morpholinosulfonyl)aniline**. These are predicted values based on the analysis of similar structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	Doublet	2H	Aromatic protons ortho to SO ₂
~6.7 - 6.9	Doublet	2H	Aromatic protons ortho to NH ₂
~6.0 - 6.2	Singlet	2H	-NH ₂
~3.6 - 3.8	Triplet	4H	Morpholine protons (-CH ₂ -O-)
~2.9 - 3.1	Triplet	4H	Morpholine protons (-CH ₂ -N-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~152	Aromatic C-NH ₂
~130	Aromatic C-SO ₂
~128	Aromatic CH (ortho to SO ₂)
~114	Aromatic CH (ortho to NH ₂)
~66	Morpholine C (-CH ₂ -O-)
~46	Morpholine C (-CH ₂ -N-)

Summary of Quantitative Data

The following table provides a summary of the key analytical parameters for **4-(Morpholinosulfonyl)aniline**.

Table 3: Summary of Analytical Data

Parameter	Method	Value
Molecular Formula	-	C ₁₀ H ₁₄ N ₂ O ₃ S[1]
Molecular Weight	-	242.30 g/mol [1]
Melting Point	-	214-216 °C[1]
HPLC Retention Time	HPLC	Dependent on specific chromatographic conditions
UV λmax	HPLC	~254 nm
Purity (by HPLC)	HPLC	≥97% (typical commercial purity)[1]

Disclaimer

The NMR spectral data provided in this document is predicted and should be used for guidance only. It is essential to acquire experimental data for the specific sample being analyzed for accurate structural confirmation and characterization. The HPLC method is a general guideline and may require optimization for specific instrumentation and sample matrices.

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References

- 1. jk-sci.com [jk-sci.com]
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